molecular formula C10H12N2O3 B13213831 2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13213831
M. Wt: 208.21 g/mol
InChI Key: VDVINIBNCKSLLQ-UHFFFAOYSA-N
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Description

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is an organic compound with a unique structure that includes a cyclopropyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Industrial methods also focus on the scalability of the synthesis process to meet the demand for the compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is unique due to its combination of a cyclopropyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-10(2)4-5(10)8-11-6(9(14)15)3-7(13)12-8/h3,5H,4H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

VDVINIBNCKSLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC(=CC(=O)N2)C(=O)O)C

Origin of Product

United States

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